1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines These compounds are characterized by a pyrazole ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine can yield an intermediate, which is then cyclized to form the desired pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the role of specific kinases in various biological processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with kinase enzymes. It binds to the active site of the kinase, inhibiting its activity. This inhibition can disrupt cellular signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy . The molecular targets include CDKs and other related kinases involved in cell cycle regulation.
Comparison with Similar Compounds
1-tert-Butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-tert-Butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but with different substituents, which can affect its biological activity.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Another derivative with modifications that can influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which can confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-tert-butyl-6-chloropyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-9(2,3)15-7-5(4-12-15)6(11)13-8(10)14-7/h4H,1-3H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQATMMKXSUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC(=NC(=C2C=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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